Cas no 121679-30-9 (2-(4-Hydrazino-phenyl)-ethanesulfonic acidmethylamide)
2-(4-Hydrazino-phenyl)-ethanesulfonic acidmethylamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide
- 4-HYDRAZINO-N-METHTYL BENZENE ETHANE SULFONAMIDE HCI
- 4-Hydrazino-N-methtylbenzeneethanesulfonamide
- AC-1635
- Benzeneethanesulfonamide,4-hydrazino-N-methyl- (9CI)
- 4-Hydrazino-N-methylbenzeneethanesulfonamide
- 4-Hydrazino-N-methtylbenzeneethanesulfomide
- 4-Hydrazino-N-methtylbenzeneethane sulfonamide hydrochloride
- 2-(4-hydrazinylphenyl)-N-methylethane-1-sulfonamide
- SCHEMBL1275070
- AKOS015890923
- DTXSID90436475
- SB80473
- 121679-30-9
- 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide
- FT-0752661
- 2-(4-Hydrazino-phenyl)-ethanesulfonic acidmethylamide
-
- MDL: MFCD09833265
- Inchi: 1S/C9H15N3O2S/c1-11-15(13,14)7-6-8-2-4-9(12-10)5-3-8/h2-5,11-12H,6-7,10H2,1H3
- InChI Key: CCZBHURGHJQGCB-UHFFFAOYSA-N
- SMILES: S(CCC1C=CC(=CC=1)NN)(NC)(=O)=O
Computed Properties
- Exact Mass: 229.08800
- Monoisotopic Mass: 229.08849790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 92.6Ų
Experimental Properties
- Density: 1.308
- Boiling Point: 368.7±15.0 °C at 760 mmHg
- Flash Point: 176.8±20.4 °C
- PSA: 92.60000
- LogP: 2.30890
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2-(4-Hydrazino-phenyl)-ethanesulfonic acidmethylamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-Hydrazino-phenyl)-ethanesulfonic acidmethylamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
2-(4-Hydrazino-phenyl)-ethanesulfonic acidmethylamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H251430-50mg |
2-(4-Hydrazino-phenyl)-ethanesulfonic acidmethylamide |
121679-30-9 | 50mg |
$ 195.00 | 2022-06-04 | ||
| TRC | H251430-100mg |
2-(4-Hydrazino-phenyl)-ethanesulfonic acidmethylamide |
121679-30-9 | 100mg |
$ 320.00 | 2022-06-04 | ||
| TRC | H251430-250mg |
2-(4-Hydrazino-phenyl)-ethanesulfonic acidmethylamide |
121679-30-9 | 250mg |
$ 635.00 | 2022-06-04 | ||
| Alichem | A250001840-1g |
2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide |
121679-30-9 | 95% | 1g |
$313.60 | 2023-09-04 | |
| Crysdot LLC | CD12171760-1g |
2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide |
121679-30-9 | 95+% | 1g |
$392 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762095-1g |
2-(4-Hydrazinylphenyl)-n-methylethane-1-sulfonamide |
121679-30-9 | 98% | 1g |
¥3423.00 | 2024-08-09 |
2-(4-Hydrazino-phenyl)-ethanesulfonic acidmethylamide Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 2-(4-Hydrazino-phenyl)-ethanesulfonic acidmethylamide
Comprehensive Analysis of 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide (CAS No. 121679-30-9): Properties, Applications, and Research Insights
2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide (CAS 121679-30-9) is a specialized organic compound gaining attention in biochemical and pharmaceutical research due to its unique structural features. This sulfonamide derivative combines a hydrazine-functionalized phenyl ring with an ethanesulfonic acid methylamide moiety, making it valuable for targeted applications in drug discovery and molecular probes. Researchers are increasingly exploring its role as a building block for bioactive molecules, particularly in designing enzyme inhibitors or fluorescence labeling agents.
The compound's hydrazino group (-NHNH2) provides exceptional reactivity for conjugation chemistry, a property leveraged in developing bioconjugates and chemo-sensors. Recent publications highlight its utility in creating covalent inhibitors targeting cysteine proteases—an area of high interest in oncology and infectious disease research. Its sulfonamide backbone enhances water solubility, addressing a common challenge in drug formulation, while the methylamide terminus contributes to metabolic stability.
From a synthetic chemistry perspective, CAS 121679-30-9 serves as a versatile intermediate. The 4-hydrazinophenyl segment enables diverse transformations, including diazotization and Schiff base formation, making it valuable for combinatorial chemistry libraries. Analytical studies using HPLC-MS demonstrate its stability under physiological pH ranges, supporting its potential in prodrug design. Current Good Manufacturing Practice (cGMP) compliant synthesis routes have been developed to meet the growing demand from the contract research organization (CRO) sector.
In material science, this compound shows promise for modifying polymer surfaces through its sulfonic acid group. Researchers are investigating its incorporation into conductive hydrogels for biosensor applications, capitalizing on its dual functionality. The electron-donating hydrazino group also makes it a candidate for organic semiconductors, aligning with the push for sustainable electronics. These interdisciplinary applications reflect broader trends in convergence research—a top search topic in scientific databases.
Quality control protocols for 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide emphasize spectroscopic characterization via FT-IR (showing distinct N-H stretches at 3300 cm-1) and NMR (with characteristic aromatic protons at 7.2–7.8 ppm). Stability studies indicate optimal storage at -20°C under inert atmosphere, with shelf-life extensions possible through lyophilization—a frequent search term among laboratory technicians. The compound's LogP value (~1.2) suggests favorable membrane permeability, explaining its utility in blood-brain barrier penetration studies.
Emerging applications leverage the compound's fluorescence quenching properties when complexed with metal ions, positioning it as a heavy metal detector in environmental monitoring. This aligns with increasing searches for "green chemistry sensors" and "environmental remediation technologies." Recent patent filings describe its incorporation into lateral flow assays for point-of-care diagnostics, particularly in detecting biomarkers for neurodegenerative diseases—a trending research area.
From a regulatory standpoint, CAS 121679-30-9 is classified as non-hazardous under standard laboratory handling conditions, though proper PPE (personal protective equipment) is recommended due to its hydrazine component. The compound's EC50 values in aquatic toxicity tests exceed 100 mg/L, meeting OECD guidelines for environmental safety—a critical consideration for industrial-scale applications. These properties contribute to its inclusion in REACH-registered substance lists for European markets.
The future research trajectory for this compound includes exploration in targeted drug delivery systems, particularly through click chemistry modifications of its hydrazino group. Computational chemistry studies (molecular docking and QSAR modeling) predict strong interactions with protein targets like carbonic anhydrase isoforms. Such applications resonate with current searches for "precision medicine scaffolds" and "computational drug design tools," reflecting the compound's alignment with cutting-edge pharmaceutical trends.
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